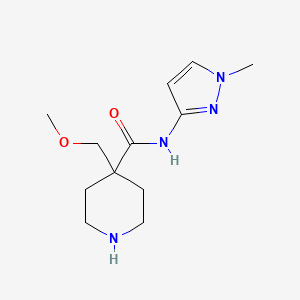
N'-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine is a chemical compound that belongs to the family of pyridine derivatives. It is commonly referred to as CNEED and has been widely studied for its various scientific applications.
Mecanismo De Acción
The exact mechanism of action of CNEED is not fully understood. However, it is believed that CNEED exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. CNEED has been shown to induce apoptosis, or programmed cell death, in cancer cells. It is also believed that CNEED may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CNEED has been shown to have both biochemical and physiological effects. In terms of biochemical effects, CNEED has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, CNEED has been shown to induce apoptosis, or programmed cell death, in cancer cells. In terms of physiological effects, CNEED has been shown to have antitumor, antibacterial, and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CNEED in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, CNEED has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using CNEED in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dosage of CNEED for different applications.
Direcciones Futuras
There are several future directions for the study of CNEED. One area of research is the development of new anticancer drugs based on the structure of CNEED. Another area of research is the development of new antibiotics based on the antibacterial and antifungal properties of CNEED. In addition, further studies are needed to determine the mechanism of action of CNEED and its potential toxicity in different applications.
Métodos De Síntesis
The synthesis of CNEED involves the reaction of 3-chloro-5-nitropyridin-2-amine with ethylenediamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CNEED. The purity and yield of CNEED can be improved by using different solvents and catalysts.
Aplicaciones Científicas De Investigación
CNEED has been extensively studied for its various scientific applications. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. CNEED has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, CNEED has been studied for its potential use as a fluorescent probe in biochemical assays.
Propiedades
IUPAC Name |
N'-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O2/c1-2-11-3-4-12-9-8(10)5-7(6-13-9)14(15)16/h5-6,11H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGQDSMFYAMOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aS,6aR)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635743.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)


![3-[(3-Chloro-5-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B6635792.png)


![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)


